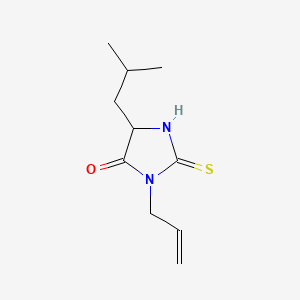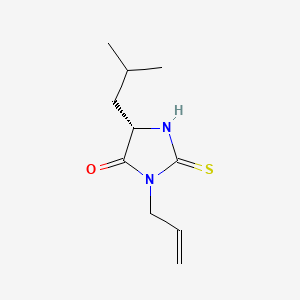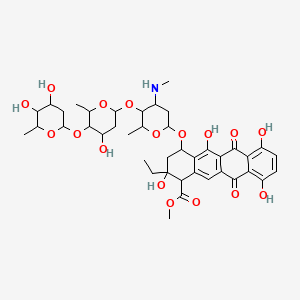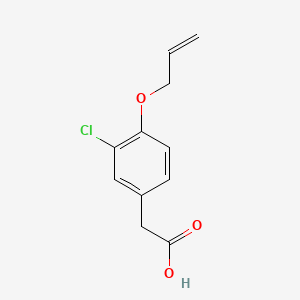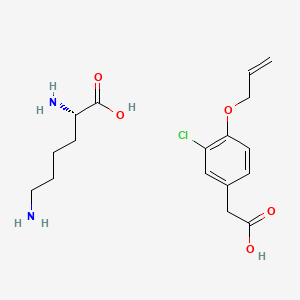
Allosamidin
Overview
Description
Allosamidin is a secondary metabolite produced by the bacterium Streptomyces. It is known for its unique pseudotrisaccharide structure, which mimics chitin, and its potent inhibitory activity against family 18 chitinases . Chitinases are enzymes that hydrolyze chitin, a major component of fungal cell walls and insect exoskeletons.
Mechanism of Action
Target of Action
Allosamidin is a potent inhibitor of chitinases , enzymes that hydrolyze chitin, a structural polysaccharide found in the cell walls of fungi and exoskeletons of insects . The primary targets of this compound are Chitinase B and Chitinase A from Serratia marcescens .
Mode of Action
This compound has a unique pseudotrisaccharide structure that mimics chitin . It binds to the catalytic centers of all family 18 chitinases, inhibiting their enzymatic activity . This interaction prevents the breakdown of chitin, which is essential for the growth of chitin-containing organisms .
Biochemical Pathways
This compound affects the chitin metabolism pathway by inhibiting chitinase activity . This results in the accumulation of chitin in organisms that rely on chitinase for chitin degradation . In Streptomyces, the production of a 46 kDa chitinase, encoded by the chi65 gene, is enhanced by this compound .
Result of Action
The inhibition of chitinase activity by this compound can lead to potent antifungal effects, particularly against Candida albicans . In addition, this compound has been found to suppress airway inflammation and hyperresponsiveness .
Action Environment
The action of this compound can be influenced by the presence of chitin in the environment . For example, in Streptomyces, this compound is released from mycelia into the outside of the cells in the presence of chitin . This suggests that environmental factors, such as the presence of chitin, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Allosamidin plays a crucial role in biochemical reactions by inhibiting chitinases from a variety of sources, including Candida albicans and insects . The compound interacts with family 18 chitinases by binding to their catalytic centers, thereby inhibiting their enzymatic activity . This interaction is highly specific and potent, making this compound an effective antifungal and insecticidal agent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In yeast, it inhibits cell separation, while in insects, it disrupts molting processes . In mammals, this compound has been shown to reduce asthmatic inflammation by inhibiting acidic mammalian chitinase . These effects are mediated through the inhibition of chitinase activity, which influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic centers of family 18 chitinases, leading to the inhibition of their enzymatic activity . This binding interaction is facilitated by the unique pseudotrisaccharide structure of this compound, which mimics the natural substrate of chitinases . The inhibition of chitinase activity by this compound results in the disruption of chitin metabolism, affecting various biological processes in chitin-containing organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its inhibitory activity against chitinases for extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of chitinase inhibition and its downstream effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits chitinase activity without causing significant adverse effects . At higher doses, the compound can cause toxicity and adverse effects, such as disruption of molting in insects and potential toxicity in mammals . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to chitin metabolism. It interacts with chitinases, inhibiting their activity and thereby affecting the degradation of chitin . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in organisms that rely on chitin metabolism for growth and development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be released from microbial mycelia in response to environmental cues, such as the presence of chitin . This release mechanism ensures that this compound is available to inhibit chitinases in the surrounding environment .
Subcellular Localization
This compound is localized within the mycelia of its producing Streptomyces species . In the presence of chitin, it is released into the extracellular environment, where it can interact with chitinases . This subcellular localization and release mechanism are crucial for the compound’s function as a chitinase inhibitor and its role in regulating chitin metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allosamidin is complex due to its intricate structure. Several methods have been developed to synthesize this compound and its analogs. One approach involves the glycosidation of trichloroacetimidate to couple two N-acetyl-D-allosamine building blocks, followed by regioselective coupling to a racemic carbsugar analogue . Another method involves the glycosidation of an allosamizoline derivative and chitobiose . These methods aim to ensure the exclusive formation of β-glycosidic bonds, which are crucial for the biological activity of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its synthesis. advancements in solid-phase and liquid-phase synthesis methods have simplified the purification process and shortened the synthetic steps . These methods have made it possible to produce this compound on a larger scale, although it remains a complex and resource-intensive process .
Chemical Reactions Analysis
Types of Reactions: Allosamidin primarily undergoes reactions involving its pseudotrisaccharide structure. It is known to inhibit chitinases by mimicking the transition state of the enzyme-substrate complex . This inhibition involves the formation of an oxazolinium ion intermediate, which is stabilized by interactions with specific amino acid residues in the enzyme’s active site .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as trichloroacetimidate and allosamizoline derivatives . The reactions are typically carried out under conditions that promote the formation of β-glycosidic bonds and the stabilization of the oxazolinium ion intermediate .
Major Products: The major product of these reactions is this compound itself, which is characterized by its potent inhibitory activity against family 18 chitinases . The synthesis of this compound analogs has also been explored to enhance its biological activity and stability .
Scientific Research Applications
Allosamidin has a wide range of scientific research applications due to its potent chitinase inhibitory activity:
Comparison with Similar Compounds
Allosamidin is unique due to its pseudotrisaccharide structure and its potent inhibitory activity against family 18 chitinases . Similar compounds include:
Polyoxins: These are chitin synthase inhibitors used as fungicides.
Nikkomycins: These are also chitin synthase inhibitors with antifungal activity.
Chitotriosidase inhibitors: These compounds inhibit human chitinases and are being explored for their therapeutic potential in diseases involving chitinase activity.
Properties
IUPAC Name |
N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFWDBQGOKNZ-XYUDZHFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883122 | |
| Record name | Allosamidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103782-08-7 | |
| Record name | Allosamidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allosamidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allosamidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOSAMIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Allosamidin is a potent and selective inhibitor of chitinases, specifically those belonging to family 18 of glycosyl hydrolases. [, , ] It acts as a competitive inhibitor, binding to the catalytic center of these enzymes and mimicking the transition state of chitin hydrolysis. [, , , ] This binding prevents the enzyme from breaking down chitin, a crucial component of fungal cell walls and insect exoskeletons. [, , ] Inhibition of chitinases can lead to various downstream effects, including:
- Impaired fungal growth and differentiation: By disrupting chitin synthesis, this compound can hinder fungal growth, morphogenesis, and cell division. [, ]
- Insect mortality: Inhibition of chitinases involved in insect development, particularly during molting and metamorphosis, can lead to larval death. [, , , ]
- Reduced infectivity of malaria parasites: this compound has been shown to reduce the infectivity of malaria parasites to mosquitoes by inhibiting chitinase activity essential for traversing the peritrophic matrix in the mosquito midgut. [, ]
A: this compound is a pseudotrisaccharide composed of two units of N-acetyl-D-allosamine and a unique oxazoline derivative called allosamizoline. [, ]
- Spectroscopic Data: Characterization of this compound and its derivatives has been performed using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR have been extensively used to determine the structure and conformation of this compound and its analogs. [, , ]
- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FABMS) has been used to determine the molecular weight of this compound and its derivatives. []
- Solubility: this compound is a hydrophilic compound. []
- Stability: It is primarily found in the mycelia of its producing strain, Streptomyces sp., and can be adsorbed onto the mycelia. []
A: this compound itself does not possess catalytic properties. It functions as an inhibitor of chitinases, specifically family 18 chitinases. [, ] Its primary application stems from its inhibitory action:
- Research Tool: this compound is a valuable tool for investigating the physiological roles of chitinases in various organisms, including fungi, insects, and even mammals. [, , , ]
ANone: Computational approaches have been employed to understand the interaction of this compound with chitinases:
- Molecular Docking: Docking studies have been used to predict the binding mode of this compound within the active site of chitinases and to elucidate the key interactions responsible for its inhibitory potency. []
- Homology Modeling: In cases where the 3D structure of a specific chitinase is unavailable, homology modeling techniques, using known chitinase structures as templates, have been utilized to build a model and study this compound binding. []
ANone: Extensive research has been conducted on the SAR of this compound, highlighting the impact of structural modifications on its activity:
- Allosamizoline Moiety:
- N-Methyl Groups:
- O-Acylation:
ANone: While limited information is available regarding the stability and formulation of this compound, some insights can be drawn from the research:
- Stability: The fact that this compound is found adsorbed onto the mycelia of its producing strain suggests a degree of stability in that environment. []
ANone: The discovery and research on this compound mark significant milestones in understanding chitinase inhibition:
- Isolation and Structure Elucidation: this compound was first isolated from Streptomyces sp. No. 1713 and its structure, a unique pseudotrisaccharide, was elucidated. [, ]
- Potent Chitinase Inhibition: Early studies identified this compound as a potent and specific inhibitor of insect chitinases, particularly from Bombyx mori (silkworm). []
- SAR Studies: Extensive research explored the structure-activity relationship of this compound, revealing key structural features responsible for its inhibitory activity and guiding the development of analogs. [, , , ]
- Broad-Spectrum Activity: Subsequent studies demonstrated that this compound inhibits chitinases from various sources, including insects, fungi, bacteria, and even mammals, highlighting its potential in diverse research fields. [, , , , , ]
ANone: Research on this compound has fostered cross-disciplinary collaborations and applications:
- Chemistry and Biology: Synergistic efforts between chemists and biologists have been crucial in synthesizing this compound analogs, characterizing their structure, and evaluating their biological activity. [, , , , , ]
- Biochemistry and Entomology: this compound has been instrumental in dissecting the role of chitinases in insect development and exploring its potential as a novel insecticide. [, , , , ]
- Microbiology and Mycology: The inhibitory effects of this compound on fungal chitinases have provided insights into fungal cell wall synthesis and opened avenues for developing new antifungal agents. [, , ]
- Parasitology and Drug Discovery: The discovery that this compound can inhibit chitinases from malaria parasites, essential for their lifecycle in mosquitoes, has stimulated research into its potential as a malaria transmission-blocking agent. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



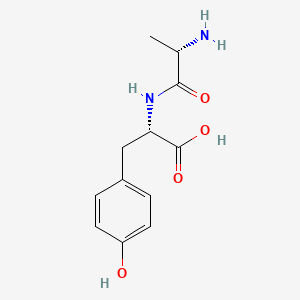
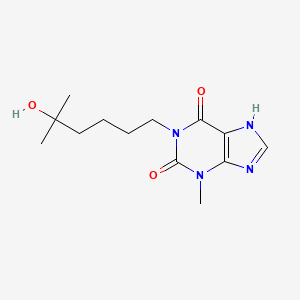
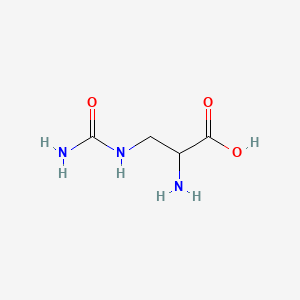


![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)


